molecular formula C24H25N3S B12158420 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole

2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Cat. No.: B12158420
M. Wt: 387.5 g/mol
InChI Key: CKGRVFXTUYWZRJ-UHFFFAOYSA-N
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Description

2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole core or the piperazine and thiophene groups.

Scientific Research Applications

2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar compounds to 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole include other indole derivatives with piperazine and thiophene groups. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H25N3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-methyl-3-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-1H-indole

InChI

InChI=1S/C24H25N3S/c1-18-23(20-10-5-6-11-21(20)25-18)24(22-12-7-17-28-22)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17,24-25H,13-16H2,1H3

InChI Key

CKGRVFXTUYWZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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